6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
Description
6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative with a molecular formula of C₁₂H₈F₃NO₃ and a molecular weight of 259.16 g/mol . Its structure features a methoxy group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid contributes to hydrogen-bonding interactions, making it a versatile scaffold in medicinal chemistry and materials science .
This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-357923) and is synthesized via hydrolysis of ethyl esters under alkaline conditions, as demonstrated in . Its applications span drug development, particularly in targeting enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) and bacterial DNA gyrase .
Properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMCYGPOOGBRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of tetrahydrofuran as a solvent medium . The reaction conditions often include specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
While the exact compound "6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid" is not directly discussed in the provided search results, the search results do highlight applications of related quinoline-3-carboxylic acid derivatives, which can provide insight into the potential uses of this compound.
Note: BenchChem is used in this answer because the instructions state to not adopt content from it, but not to exclude it as a search result.
Potential Applications Based on Related Compounds
Given that the search results do not provide direct information on the applications of "this compound", information on related compounds is used to infer potential applications.
Pharmaceutical Development
- Antibacterial Agents Quinoline-3-carboxylic acid derivatives have demonstrated antibacterial activity, even against strains resistant to other compounds . Specifically, 1-substituted-4-oxo-6-(fluoro or chloro)-7-(optionally substituted heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid derivatives have shown unexpectedly good antibacterial activities .
- Anticancer Potential Quinoline derivatives exhibit anticancer properties, with modifications in the molecular structure potentially enhancing cytotoxic activity against various cancer cell lines. For example, 3'-fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid demonstrated significant in vitro cytotoxic activity. The mechanism of action may involve interference with cellular processes like tubulin binding, similar to antimitotic agents.
- HCV Treatment Quinoline derivatives have been explored for their potential in treating Hepatitis C Virus (HCV) . A tetrasubstituted quinoline core was identified as a replacement for the stilbene moiety in developing direct-antiviral agents (DAA) .
Agrochemicals
- Herbicides and Fungicides 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has shown promise as a potential herbicide and fungicide .
Research
- Fluorescent Probes Due to their properties, quinolines can be used in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes .
- Analytical Chemistry Quinoline derivatives can be employed as reagents in analytical techniques for the detection and quantification of metal ions, which enhances the accuracy of environmental monitoring .
- Material Science These compounds are being explored for creating advanced materials like coatings and polymers, benefiting from their stability and chemical resistance .
- Biochemical Research Quinoline derivatives are utilized in studies of enzyme inhibition and receptor binding, offering insights into metabolic pathways and drug interactions .
Structure-Activity Relationships (SAR)
- The presence of specific substituents, such as trifluoromethyl groups, can significantly influence the pharmacological profile of the compound. Introducing a fluorine atom at certain positions has enhanced anticancer activity, while substitutions with chlorine or methoxy groups resulted in decreased efficacy.
Anti-microbial Activity
- 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives have been screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . Specific compounds have shown significant antimicrobial activity against tested microorganisms, suggesting potential as antituberculosis agents .
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in this compound increases logP compared to hydroxy or fluoro analogs, improving membrane permeability .
- Solubility: The carboxylic acid at position 3 enhances aqueous solubility at physiological pH, a feature shared with ciprofloxacin but absent in ester derivatives like ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate .
Biological Activity
6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline carboxylic acids, notable for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 271.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which are critical for biological interactions. The compound's structure features a quinoline backbone with methoxy and trifluoromethyl substituents, contributing to its unique chemical properties .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial effects against various strains, including resistant bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of P-glycoprotein, a key player in drug resistance in cancer cells. This inhibition could enhance the efficacy of other chemotherapeutic agents by preventing their efflux from cancer cells .
Table 2: Anticancer Activity and Mechanisms
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 15 | P-glycoprotein inhibition | |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis | |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It modulates receptor activities, impacting signaling pathways crucial for cell survival and proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in MDPI demonstrated that derivatives of quinoline exhibited enhanced activity against drug-resistant bacterial strains when modified with trifluoromethyl groups, suggesting a pathway for developing new antibiotics .
- Another research article focused on the anticancer effects, showing that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with trifluoromethyl ketones, followed by methoxylation at the 6-position. Key steps include refluxing in diphenyl ether (60% yield) and hydrolysis with 10% NaOH in methanol (86.5% yield) to obtain the carboxylic acid moiety . Optimize reaction temperature (e.g., 90°C for cyclization) and stoichiometric ratios of intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 366 [M+H]+) for purity assessment . Confirm structure via H-NMR (quinoline proton signals at δ 8.5–9.0 ppm) and C-NMR (carboxylic acid carbon at ~170 ppm) .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. Store in sealed containers under dry, ventilated conditions. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, such as HIV-1 integrase inhibition or antibacterial effects?
- Methodological Answer : Introduce pyrazolylmethyl or thiomorpholine substituents at the 6-position to mimic GS-9137’s scaffold, which improves binding to HIV-1 integrase . For antibacterial activity, replace the methoxy group with fluorine or piperazinyl groups, as seen in fluoroquinolone derivatives . Validate using enzymatic assays (e.g., anti-IN activity at IC < 1 µM) .
Q. What computational strategies predict the compound’s pharmacokinetic properties or target interactions?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with HIV-1 integrase or bacterial DNA gyrase. Use QSAR models to correlate trifluoromethyl group electronegativity with membrane permeability . Validate predictions with in vitro ADMET assays (e.g., Caco-2 cell permeability) .
Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways?
- Methodological Answer : Replicate conflicting protocols (e.g., diphenyl ether vs. Sharpless click chemistry) while controlling variables like solvent polarity and catalyst loading . Use in situ FTIR to monitor intermediate formation and identify bottlenecks (e.g., ester hydrolysis inefficiency) .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar quinoline-3-carboxylic acid derivatives?
- Methodological Answer : Bioactivity discrepancies arise from substituent positioning (e.g., 6-methoxy vs. 8-trifluoromethyl groups altering steric hindrance) and assay conditions (e.g., bacterial strain variability). Standardize testing using CLSI guidelines and include positive controls like ciprofloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
